sGC Isoform Activation Comparison
(Rac)-BI 703704 activates both sGC isoforms (GC-1 and GC-2), but with distinct efficacy that differs from BAY 60–2770 and the isoform-selective runcaciguat. In concentration-response measurements using purified enzymes and cell systems expressing each isoform, BI 703704 demonstrated activation of both GC-1 and GC-2, whereas runcaciguat selectively activated GC-1 while acting as a competitive antagonist at GC-2 [1]. This dual-isoform activation profile with non-equivalent efficacy distinguishes BI 703704 from both pan-activators and isoform-selective agents, providing a unique pharmacological fingerprint for experimental applications requiring broad sGC engagement.
| Evidence Dimension | sGC isoform activation specificity |
|---|---|
| Target Compound Data | Activates both GC-1 and GC-2 isoforms with varying efficacy |
| Comparator Or Baseline | BAY 60–2770: activates both isoforms with varying efficacy; Runcaciguat: selectively activates GC-1 only, acts as competitive GC-2 antagonist |
| Quantified Difference | Qualitative isoform selectivity profile difference (dual-isoform activator vs. GC-1-selective activator) |
| Conditions | Purified enzyme assays and isoform-expressing cell systems |
Why This Matters
This differential isoform engagement enables investigators to distinguish pan-sGC activation effects from GC-1-selective pharmacology in mechanistic studies.
- [1] Rühle A, et al. Discovery of the first isoform-specific sGC activator: Selective activation of GC-1 by runcaciguat. Eur J Pharmacol. 2025;990:177389. View Source
